

HPLC analysis of crude oligonucleotide to identify synthesis failures.

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Compound of Interest

Compound Name: DMT-dT Phosphoramidite

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Technical Support Center: HPLC Analysis of Crude Oligonucleotides

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of crude oligonucleotides to identify synthesis failures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of synthesis failures I can detect with HPLC?

A1: HPLC is a powerful technique for identifying various impurities that arise during oligonucleotide synthesis. The most common failures include:

- Shortmer Sequences (n-1, n-2, etc.): These are sequences missing one or more nucleotide bases. They are the most common type of impurity.[\[1\]](#)[\[2\]](#)
- Longmer Sequences (n+1, n+2, etc.): These are sequences that have one or more extra nucleotides.[\[1\]](#)
- Depurination Products: The loss of a purine base (Adenine or Guanine) from the oligonucleotide backbone.[\[3\]](#)

- Failure of Protecting Group Removal: Incomplete removal of protecting groups from the bases or the phosphate backbone.
- Adducts: Formation of adducts with chemicals used during synthesis, such as acrylonitrile.[3]

Q2: Which HPLC method is best for analyzing crude oligonucleotides?

A2: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most widely used and versatile method for the analysis of crude oligonucleotides.[4] It offers excellent resolution for separating the full-length product from various synthesis-related impurities. Anion-Exchange Chromatography (AEX) is another option, particularly useful for resolving oligonucleotides with significant secondary structures.[2]

Q3: What causes peak tailing in my HPLC chromatogram and how can I fix it?

A3: Peak tailing, where a peak has an asymmetrical tail, can be caused by several factors in oligonucleotide analysis:

- Secondary Structures: Oligonucleotides, especially those with high GC content, can form secondary structures (hairpins, duplexes) that interact with the stationary phase in multiple ways, leading to broadened and tailing peaks.
- Column Overloading: Injecting too much sample can saturate the column, causing peak distortion.
- Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.
- Inappropriate Mobile Phase Conditions: Incorrect pH or ionic strength of the mobile phase can affect the interaction between the oligonucleotide and the column.

To fix peak tailing, you can:

- Increase Column Temperature: Elevating the temperature (e.g., to 60-80°C) can help denature secondary structures.[4]

- Optimize Mobile Phase: Using denaturants like urea or adjusting the concentration of the ion-pairing reagent can improve peak shape.^[4]
- Reduce Sample Load: Dilute your sample or inject a smaller volume.
- Use a Guard Column and Proper Column Cleaning: A guard column can protect your analytical column from contaminants. Regularly flushing the column with a strong solvent can also help.

Q4: Why do I see more than one main peak for my purified oligonucleotide?

A4: The presence of multiple peaks for a seemingly pure oligonucleotide can be due to:

- Phosphorothioate Diastereomers: If your oligonucleotide has phosphorothioate linkages, the phosphorus center is chiral, leading to the formation of diastereomers that can sometimes be resolved by HPLC.
- Secondary Structures: As mentioned above, stable secondary structures can result in multiple conformational isomers that may be separated on the HPLC column.
- On-Column Degradation: The oligonucleotide may be degrading on the column due to harsh mobile phase conditions or elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of your crude oligonucleotide samples.

Issue	Possible Causes	Recommended Solutions
Poor Resolution Between Full-Length Product and n-1 Peak	<ul style="list-style-type: none">- Inappropriate gradient slope- Non-optimal mobile phase composition- Column inefficiency	<ul style="list-style-type: none">- Optimize Gradient: Use a shallower gradient to increase the separation time between the two peaks.[4]- Adjust Mobile Phase: Modify the concentration of the ion-pairing reagent or the organic solvent.- Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher efficiency and better resolution.[1]
Appearance of Unexpected Peaks	<ul style="list-style-type: none">- Contamination from reagents or sample handling- Formation of adducts during synthesis or workup- Co-elution of impurities with the main peak	<ul style="list-style-type: none">- Run a Blank: Inject the mobile phase or your sample solvent to check for system contamination.- Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the mass of the unexpected peaks, which can help in their identification.[4]- Optimize Selectivity: Change the mobile phase composition (e.g., different ion-pairing agent or organic solvent) or the stationary phase to resolve co-eluting peaks.
Broad Peaks	<ul style="list-style-type: none">- Secondary structure formation- Column overloading- High extra-column volume	<ul style="list-style-type: none">- Increase Temperature: As with peak tailing, higher temperatures can disrupt secondary structures.- Reduce Injection Volume/Concentration: Ensure

you are not overloading the column.- Minimize Tubing Length: Use shorter and narrower tubing between the injector, column, and detector to reduce extra-column band broadening.

Ghost Peaks (Peaks in Blank Runs)

- Carryover from previous injections- Contaminated mobile phase or system components

- Implement a Thorough Wash Cycle: Use a strong solvent to wash the column and injector between runs.- Prepare Fresh Mobile Phase: Use high-purity solvents and salts to prepare fresh mobile phase.- Clean the System: Flush the entire HPLC system with an appropriate cleaning solution.

Summary of Common Synthesis Failures and Their HPLC Signatures

Synthesis Failure	Description	Typical HPLC Elution Profile	Common Causes
Shortmers (n-1, n-2, etc.)	Incomplete coupling at one or more synthesis cycles.[2]	Elute earlier than the full-length product. The n-1 peak is often the most prominent impurity.	Inefficient coupling reaction, poor quality phosphoramidites or reagents.
Longmers (n+1, n+2, etc.)	Addition of an extra nucleotide base.	Elute later than the full-length product.	Issues with the capping step in the synthesis cycle.
Depurination Products	Loss of a purine base (A or G).	Can elute as multiple peaks, often close to or as a shoulder of the main peak.	Prolonged exposure to acidic conditions during detritylation.
Failed Deprotection	Residual protecting groups (e.g., DMT, benzoyl, isobutyryl) on the oligonucleotide.	Elute significantly later than the fully deprotected product due to increased hydrophobicity.	Incomplete deprotection step, inefficient deprotection reagents.
Acrylonitrile Adducts	Addition of acrylonitrile to thymine bases.	Can cause a +53 Da mass shift and may elute as a post-peak to the main product.	Incomplete scavenging of acrylonitrile released during the deprotection of the phosphate backbone.

Experimental Protocols

Detailed Protocol for IP-RP-HPLC Analysis of Crude Oligonucleotides

This protocol provides a general starting point for the analysis of crude oligonucleotides. Optimization will be required based on the specific sequence and length of your oligonucleotide.

1. Materials and Reagents:

- HPLC System: A binary HPLC system with a UV detector.
- Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).
- Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
- Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA) in 50% acetonitrile/water.
- Sample Diluent: Nuclease-free water.

2. Sample Preparation:

- Resuspend the crude oligonucleotide pellet in nuclease-free water to a final concentration of approximately 10-20 μM .
- Vortex briefly and centrifuge to pellet any insoluble material.
- Transfer the supernatant to an HPLC vial.

3. HPLC Method:

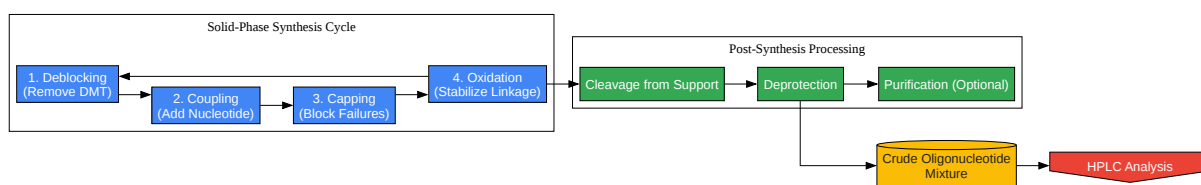
- Column Temperature: 60°C
- Flow Rate: 0.5 mL/min
- UV Detection: 260 nm
- Injection Volume: 10 μL
- Gradient:
 - 0-2 min: 10% B
 - 2-17 min: 10-70% B (linear gradient)
 - 17-19 min: 70-90% B

- 19-21 min: 90% B
- 21-23 min: 90-10% B
- 23-30 min: 10% B (re-equilibration)

4. Data Analysis:

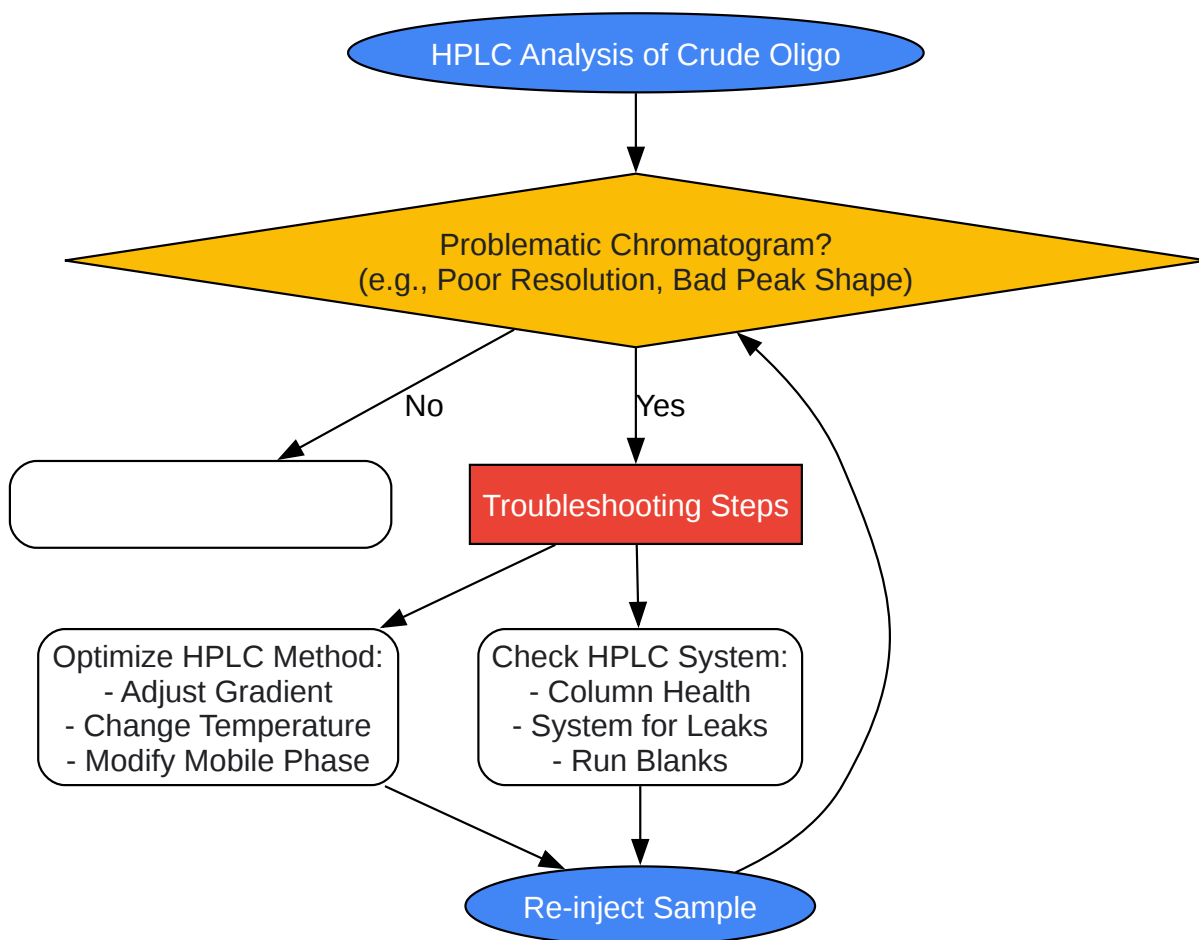
- Integrate the peaks in the chromatogram.
- The main peak corresponds to the full-length oligonucleotide.
- Peaks eluting before the main peak are typically shortmers.
- Peaks eluting after the main peak can be longmers or species with failed deprotection.
- Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Visualizations



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Caption: Workflow of oligonucleotide synthesis and analysis.



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